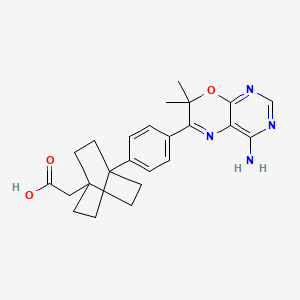
DGAT-1 inhibitor 2
Descripción general
Descripción
El inhibidor de DGAT-1 2 es una molécula pequeña que inhibe la enzima diacilglicerol aciltransferasa 1 (DGAT-1). Esta enzima juega un papel crucial en la biosíntesis de triglicéridos, lo que la convierte en un objetivo significativo para intervenciones terapéuticas en trastornos metabólicos como la obesidad y la diabetes tipo II . La inhibición de la DGAT-1 puede conducir a una reducción de los niveles de triglicéridos, lo cual es beneficioso para controlar estas afecciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del inhibidor de DGAT-1 2 implica múltiples pasos, incluido el uso de métodos de aprendizaje automático y modelos farmacoforos para identificar posibles inhibidores . La ruta sintética generalmente implica la formación de intermediarios clave a través de diversas reacciones orgánicas, como la cloración y la metanólisis .
Métodos de producción industrial: La producción industrial de inhibidores de DGAT-1 a menudo implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir el uso de sistemas automatizados para el control preciso de los parámetros de reacción y técnicas de purificación como la cromatografía para aislar el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: El inhibidor de DGAT-1 2 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución .
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
El inhibidor de DGAT-1 2 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El inhibidor de DGAT-1 2 ejerce sus efectos inhibiendo directamente la actividad de la enzima DGAT-1. Esta inhibición bloquea el paso final de la síntesis de triglicéridos, lo que lleva a la reducción de los niveles de triglicéridos en tejidos como el hígado y el tejido adiposo . Los objetivos moleculares y las vías involucradas incluyen la supresión de la lipogénesis y la reducción de la acumulación de lípidos .
Compuestos similares:
Inhibidores de DGAT-2: Estos compuestos inhiben la enzima DGAT-2, que también juega un papel en la biosíntesis de triglicéridos pero tiene una distribución y funciones tisulares diferentes.
Inhibidores de la acil-CoA-colesterol aciltransferasa: Estos inhibidores se dirigen a las enzimas involucradas en la esterificación del colesterol.
Unicidad del inhibidor de DGAT-1 2: El inhibidor de DGAT-1 2 es único en su alta selectividad para la enzima DGAT-1, lo que lo convierte en un inhibidor potente y específico. Esta selectividad reduce la probabilidad de efectos fuera del objetivo y mejora su potencial terapéutico .
En conclusión, el inhibidor de DGAT-1 2 es un compuesto prometedor con aplicaciones significativas en la investigación científica y posibles beneficios terapéuticos para los trastornos metabólicos. Su mecanismo de acción único y su alta selectividad lo convierten en una herramienta valiosa en el estudio y el tratamiento de estas afecciones.
Comparación Con Compuestos Similares
DGAT-2 inhibitors: These compounds inhibit the DGAT-2 enzyme, which also plays a role in triglyceride biosynthesis but has different tissue distribution and functions.
Acyl-CoAcholesterol acyltransferase inhibitors: These inhibitors target enzymes involved in cholesterol esterification.
Uniqueness of DGAT-1 Inhibitor 2: this compound is unique in its high selectivity for the DGAT-1 enzyme, making it a potent and specific inhibitor. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .
Propiedades
IUPAC Name |
2-[4-[4-(4-amino-7,7-dimethylpyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]-1-bicyclo[2.2.2]octanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-22(2)19(28-18-20(25)26-14-27-21(18)31-22)15-3-5-16(6-4-15)24-10-7-23(8-11-24,9-12-24)13-17(29)30/h3-6,14H,7-13H2,1-2H3,(H,29,30)(H2,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPKUACRBMPJLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC2=C(N=CN=C2O1)N)C3=CC=C(C=C3)C45CCC(CC4)(CC5)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583287 | |
| Record name | {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]bicyclo[2.2.2]octan-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942999-61-3 | |
| Record name | {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]bicyclo[2.2.2]octan-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

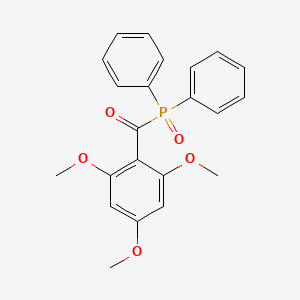

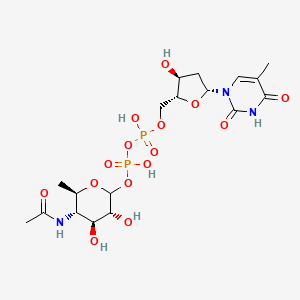
![ethyl 5-(4-chlorobenzoyl)-10,10-dioxo-4H-pyrrolo[1,2-b][1,2,5]benzothiadiazepine-4-carboxylate](/img/structure/B1258820.png)
![1-O-[alpha-D-galactosyl-(1->2)-alpha-D-galactosyl]-N-hexacosanoylphytosphingosine](/img/structure/B1258821.png)




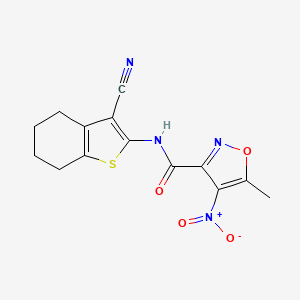
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)oxamide](/img/structure/B1258831.png)
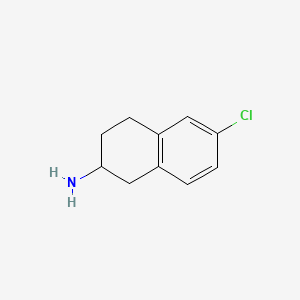
![N4-(4-methoxyphenyl)-N5-[(1S)-1-phenylethyl]-1H-imidazole-4,5-dicarboxamide](/img/structure/B1258836.png)
